molecular formula C7H6N2O4 B14071352 2-(3-Nitropyridin-4-yl)acetic acid

2-(3-Nitropyridin-4-yl)acetic acid

Cat. No.: B14071352
M. Wt: 182.13 g/mol
InChI Key: OKDGVHAYMKJHGP-UHFFFAOYSA-N
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Description

2-(3-Nitropyridin-4-yl)acetic acid is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitropyridin-4-yl)acetic acid typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The 3-nitropyridine can then be further functionalized to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for nitropyridine derivatives often involve large-scale nitration reactions followed by selective functionalization steps. These processes are optimized for high yields and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitropyridin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3-Nitropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and acetic acid moiety make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-(3-nitropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-8-4-6(5)9(12)13/h1-2,4H,3H2,(H,10,11)

InChI Key

OKDGVHAYMKJHGP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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